GTP-14564 is a synthetic benzofuropyrazole derivative (CAS 34823-86-4) utilized as a potent, class-selective inhibitor of Class III receptor tyrosine kinases (RTKs), including FLT3, c-Kit, c-Fms, and PDGFRβ. In procurement and assay design, it is primarily distinguished by its exceptional phenotypic selectivity for FLT3 internal tandem duplication (ITD-FLT3) mutations over wild-type FLT3 (wt-FLT3). While many broad-spectrum kinase inhibitors suppress both mutant and wild-type FLT3 indiscriminately, GTP-14564 exploits the divergent downstream signaling dependencies of these receptors—specifically the STAT5 pathway in ITD-FLT3 versus the MAPK pathway in wt-FLT3. Supplied at high purity (≥98% HPLC) with robust solubility in DMSO (up to 100 mM), it serves as a critical benchmark compound for isolating STAT5-dependent leukemogenic signaling and evaluating mutant-specific cytotoxic mechanisms in hematological research[1].
Substituting GTP-14564 with generic multi-kinase inhibitors (e.g., midostaurin or sunitinib) compromises assay resolution when attempting to distinguish between normal and oncogenic FLT3 signaling. Standard FLT3 inhibitors typically induce cytotoxicity across both wild-type and ITD-mutated cells with narrow therapeutic windows, masking the specific downstream pathway dependencies. In contrast, GTP-14564 demonstrates a unique decoupling effect: it suppresses the biochemical kinase activity of both wt-FLT3 and ITD-FLT3 equally, but yields a profound 30-fold difference in actual cell growth inhibition [1]. This non-interchangeable property allows researchers to selectively target STAT5-driven proliferation in ITD-FLT3 models without ablating MAPK-driven wild-type cells, a level of mechanistic precision unattainable with conventional in-class substitutes.
GTP-14564 exhibits remarkable differential cytotoxicity depending on the FLT3 mutational status. In Ba/F3 cellular models, GTP-14564 completely inhibits the interleukin-3-independent growth of cells expressing ITD-FLT3 at a concentration of 1 μM. In stark contrast, a 30-fold higher concentration (30 μM) is required to inhibit the FLT3 ligand-dependent growth of Ba/F3 cells expressing wild-type FLT3[1]. This massive shift in the cellular IC50 is not due to differential kinase binding, but rather the compound's specific disruption of the STAT5 activation pathway upon which ITD-FLT3 uniquely relies.
| Evidence Dimension | Cellular growth inhibition concentration |
| Target Compound Data | 1 μM (ITD-FLT3 Ba/F3 cells) |
| Comparator Or Baseline | 30 μM (wt-FLT3 Ba/F3 cells) |
| Quantified Difference | 30-fold selectivity for mutant over wild-type cellular proliferation |
| Conditions | Ba/F3 cell viability assays (IL-3 independent vs FLT3 ligand-dependent) |
This massive selectivity window allows buyers to procure a reagent that selectively kills mutant-driven cells while sparing wild-type models, essential for targeted oncology drug discovery.
Beyond its FLT3 utility, GTP-14564 functions as a highly specific Class III RTK inhibitor. Biochemical assays demonstrate potent inhibition of c-Fms, c-Kit, and FLT3 with IC50 values of 0.3 μM, and PDGFRβ at 1.0 μM . Crucially for procurement, it displays no significant activity (IC50 > 10 μM) against a broad panel of off-target kinases, including ERK1/2, EGFR, MEK1, HER2, Src, Abl, PKC, PKA, and Akt . This represents a >33-fold biochemical selectivity window for Class III RTKs over other major kinase families, minimizing off-target confounding variables in complex phenotypic screens.
| Evidence Dimension | Biochemical IC50 |
| Target Compound Data | 0.3 μM (c-Fms, c-Kit, FLT3) |
| Comparator Or Baseline | > 10 μM (EGFR, HER2, Src, Abl, etc.) |
| Quantified Difference | >33-fold selectivity for Class III RTKs over off-target kinase families |
| Conditions | In vitro biochemical kinase activity assays |
Procuring a highly selective Class III RTK inhibitor prevents false positives and off-target toxicity in broad cellular screening applications.
For laboratory procurement, the handling and formulation properties of a kinase inhibitor are critical. GTP-14564 demonstrates excellent solubility in standard assay solvents, achieving concentrations up to 100 mM in DMSO and 25 mM in ethanol. Compared to bulkier or more hydrophobic kinase inhibitors that frequently precipitate or require complex surfactant formulations at concentrations above 10 mM, GTP-14564 allows for the preparation of highly concentrated, stable stock solutions. This facilitates precise serial dilutions for high-throughput screening (HTS) without the risk of solvent-induced toxicity in the final cell culture media.
| Evidence Dimension | Maximum solubility in DMSO |
| Target Compound Data | 100 mM |
| Comparator Or Baseline | Standard lipophilic kinase inhibitors (typically limited to 10-20 mM) |
| Quantified Difference | 5- to 10-fold higher stock concentration capacity |
| Conditions | Standard laboratory preparation at room temperature |
High DMSO solubility ensures reproducible dosing and minimizes solvent artifacts in sensitive cell-based assays.
Because GTP-14564 provides a validated 30-fold selectivity window between ITD-FLT3 and wt-FLT3 cellular proliferation [1], it is the ideal positive control for screening campaigns aiming to discover new mutant-selective FLT3 inhibitors. It allows assay developers to benchmark the decoupling of STAT5-dependent cytotoxicity from general kinase inhibition.
With its clean profile against c-Fms, c-Kit, and FLT3 (IC50 = 0.3 μM) and lack of activity against Src, Abl, and EGFR , GTP-14564 is highly recommended for dissecting Class III RTK signaling in hematopoietic stem cell models. It ensures that observed phenotypic changes are driven by Class III RTK blockade rather than off-target kinase suppression.
The compound's exceptional solubility (100 mM in DMSO) makes it highly suitable for automated, high-throughput screening platforms where concentrated stock solutions are required to minimize DMSO final concentrations in the assay wells, preventing solvent-induced baseline shifts in cell viability.